4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid
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Overview
Description
The compound contains several functional groups including a mercapto group (-SH), a carboxylic acid group (-COOH), an amide group (-CONH2), a methoxy group (-OCH3), and a quinazolinone group. These functional groups could potentially confer a range of chemical properties and reactivities to the compound .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone group suggests that the compound may have a bicyclic structure. The other functional groups would be attached to this core structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the mercapto group is nucleophilic and could participate in substitution reactions, the carboxylic acid group could undergo acid-base reactions, and the amide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the carboxylic acid and amide groups could make the compound soluble in polar solvents .Scientific Research Applications
Antimicrobial and Antifungal Applications
Synthesis of Novel Derivatives for Antimicrobial Activities : Research into derivatives related to the core structure of 4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid demonstrates potential in creating compounds with antimicrobial properties. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives showcased moderate to good antimicrobial activity against various microorganisms (Bektaş et al., 2007).
Application in Synthesis of Spiro Derivatives : Another study explored the synthesis of spiro derivatives involving components similar to the this compound structure. These derivatives have shown promise in antibacterial activities, providing a foundation for further research in antimicrobial applications (Markosyan et al., 1996).
Anticonvulsant Activities
- Development of Anticonvulsant Agents : The exploration of quinazolinone derivatives has extended into the realm of anticonvulsant research. A study synthesized a series of novel 3-substituted-2-thioxoquinazolin-4(3H)-ones, demonstrating significant anticonvulsant activity alongside their antimicrobial potential. This suggests the versatility of the core structure in developing multifunctional therapeutic agents (Rajasekaran et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-32-18-9-7-17(8-10-18)27-22(29)19-11-6-16(12-20(19)26-24(27)33)21(28)25-13-14-2-4-15(5-3-14)23(30)31/h2-12H,13H2,1H3,(H,25,28)(H,26,33)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJGCRAKCYADKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)C(=O)O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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